Iferanserin hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

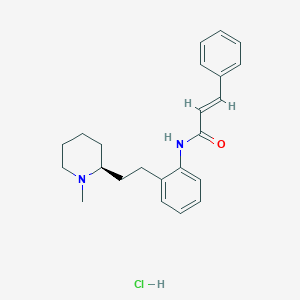

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

210350-29-1 |

|---|---|

Molecular Formula |

C23H29ClN2O |

Molecular Weight |

384.9 g/mol |

IUPAC Name |

(E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide;hydrochloride |

InChI |

InChI=1S/C23H28N2O.ClH/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19;/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26);1H/b17-14+;/t21-;/m0./s1 |

InChI Key |

MUJUAUCDSMLOTP-QWCHHRGUSA-N |

Isomeric SMILES |

CN1CCCC[C@H]1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3.Cl |

Canonical SMILES |

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Iferanserin Hydrochloride: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iferanserin hydrochloride is identified as a selective serotonin 2A (5-HT2A) receptor antagonist.[1] Its clinical development, primarily for the treatment of internal hemorrhoidal disease, has been discontinued.[2] This guide delineates the established mechanism of action of Iferanserin, focusing on its interaction with the 5-HT2A receptor and the subsequent interruption of the associated signal transduction pathway. Due to the cessation of its development, publicly available, detailed quantitative data regarding its binding affinity and functional potency are limited. This document provides a comprehensive overview based on the known pharmacology of 5-HT2A antagonists, outlines standard experimental protocols for characterization, and presents theoretical signaling pathway diagrams.

Core Mechanism of Action

This compound's primary pharmacological activity is the competitive antagonism of the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key component of the serotonergic system and is expressed in the central nervous system and various peripheral tissues.

The 5-HT2A Receptor Signaling Cascade

The endogenous ligand, serotonin (5-hydroxytryptamine), activates the 5-HT2A receptor, initiating a well-defined intracellular signaling cascade:

-

Gq/11 Protein Activation: Upon serotonin binding, the 5-HT2A receptor activates the Gq/11 family of G-proteins.

-

Phospholipase C (PLC) Stimulation: The activated Gq/11 alpha subunit stimulates the effector enzyme, phospholipase C.

-

Second Messenger Generation: PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Cellular Effects:

-

IP3-Mediated Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

-

DAG-Mediated PKC Activation: In concert with the elevated intracellular Ca2+, DAG activates protein kinase C (PKC), which in turn phosphorylates a multitude of cellular proteins, leading to a physiological response.

-

Inhibition by Iferanserin

As a 5-HT2A receptor antagonist, Iferanserin binds to the receptor at the same site as serotonin. However, this binding event does not induce the necessary conformational change for receptor activation. By occupying the receptor's binding pocket, Iferanserin effectively blocks serotonin from binding and initiating the downstream signaling cascade. This blockade prevents the production of IP3 and DAG, thereby attenuating the subsequent rise in intracellular calcium and activation of PKC.

Figure 1. 5-HT2A Receptor Signaling Pathway and Inhibition by Iferanserin.

Quantitative Pharmacological Data

| Compound | 5-HT2A Receptor Ki (nM) |

| Ketanserin | 1.0 - 3.0 |

| Risperidone | 0.16 - 0.5 |

| Mirtazapine | 1.6 - 11 |

| Olanzapine | 1.9 - 4.3 |

| Clozapine | 5.5 - 12 |

| Disclaimer: The values presented in this table are for comparative illustration only and do not represent the binding affinities of this compound. |

Standard Experimental Protocols for Characterization

The following sections describe standard, widely accepted experimental protocols for characterizing a novel 5-HT2A receptor antagonist like Iferanserin.

Receptor Binding Assay: Radioligand Displacement

This in vitro assay quantifies the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

-

Objective: To determine the inhibition constant (Ki) of Iferanserin for the 5-HT2A receptor.

-

Materials:

-

Cell membranes from a cell line recombinantly expressing the human 5-HT2A receptor (e.g., CHO-K1, HEK293).

-

Radioligand: e.g., [3H]ketanserin or [3H]spiperone.

-

Test Compound: this compound in a serial dilution.

-

Non-specific binding control: A high concentration of an unlabeled 5-HT2A antagonist (e.g., ketanserin).

-

Assay Buffer, Glass Fiber Filters, Cell Harvester, Scintillation Cocktail, and a Scintillation Counter.

-

-

Methodology:

-

Cell membranes, radioligand, and varying concentrations of Iferanserin are incubated to allow for competitive binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

-

Filters are washed to remove any unbound radioligand.

-

The amount of radioactivity on each filter is quantified using a scintillation counter.

-

The concentration of Iferanserin that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a concentration-response curve.

-

The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Figure 2. A typical workflow for a 5-HT2A receptor binding assay.

Functional Assay: Calcium Mobilization

This cell-based functional assay measures the ability of a compound to act as an antagonist by quantifying its inhibition of an agonist-induced increase in intracellular calcium.

-

Objective: To determine the functional potency (IC50) of Iferanserin in blocking 5-HT2A receptor-mediated signaling.

-

Materials:

-

A cell line recombinantly expressing the human 5-HT2A receptor.

-

A calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Agonist: Serotonin.

-

Test Compound: this compound in a serial dilution.

-

A fluorescence plate reader or a fluorescence microscope capable of kinetic readings.

-

-

Methodology:

-

Cells are plated in a multi-well format and cultured.

-

The cells are loaded with a calcium-sensitive dye, which will fluoresce upon binding to calcium.

-

Cells are pre-incubated with varying concentrations of Iferanserin.

-

The cells are then challenged with a fixed concentration of serotonin to stimulate the 5-HT2A receptors.

-

The change in fluorescence intensity over time is measured, reflecting the change in intracellular calcium concentration.

-

The inhibitory effect of Iferanserin at each concentration is calculated, and an IC50 value is determined from the resulting concentration-response curve.

-

Figure 3. A typical workflow for a calcium mobilization functional assay.

Conclusion

This compound's mechanism of action is characterized by its selective antagonism of the 5-HT2A receptor, leading to the inhibition of the Gq/11-PLC-IP3/DAG signaling pathway. While this qualitative understanding is well-established, the discontinuation of its clinical development has resulted in a lack of publicly available, detailed quantitative pharmacological data. The experimental frameworks presented herein represent the standard methodologies that would be employed to fully characterize the binding and functional properties of such a compound.

References

Iferanserin Hydrochloride: An In-depth Technical Guide on 5-HT2A Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iferanserin hydrochloride is a selective antagonist of the 5-hydroxytryptamine receptor 2A (5-HT2A).[1][2][3] It was investigated for the treatment of internal hemorrhoid disease in a topical formulation.[1][2][4][5] Clinical trials for this indication progressed to Phase III before being discontinued.[6] This guide provides a comprehensive overview of the available information regarding the 5-HT2A receptor affinity of this compound, with a focus on the underlying experimental methodologies and signaling pathways.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by the endogenous ligand serotonin (5-HT), the receptor initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling pathway is integral to a wide range of physiological and neurological processes.

As a 5-HT2A receptor antagonist, this compound would theoretically bind to the receptor and prevent the conformational changes necessary for G protein coupling and subsequent downstream signaling, thereby blocking the effects of serotonin at this receptor subtype.

Data Presentation

A thorough search of scientific literature and patent databases did not yield specific quantitative data for the binding affinity (Kᵢ or Kₔ) of this compound for the 5-HT2A receptor. Therefore, a data table for comparison cannot be provided at this time.

Experimental Protocols

To determine the binding affinity and functional activity of a compound like this compound at the 5-HT2A receptor, a series of in vitro experiments are typically conducted. The following are detailed, generalized protocols for the key experiments that would be used.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity and specificity for the 5-HT2A receptor.

Objective: To determine the inhibition constant (Kᵢ) of this compound for the 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human 5-HT2A receptor or from brain tissue known to have a high density of these receptors (e.g., prefrontal cortex).

-

Radioligand: A high-affinity 5-HT2A receptor antagonist, such as [³H]ketanserin or [³H]spiperone.

-

Test Compound: this compound, dissolved in an appropriate vehicle at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., unlabeled ketanserin) to determine non-specific binding.

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂, CaCl₂).

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the cell or tissue source in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times to remove endogenous substances.

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled antagonist).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC₅₀ (the concentration of iferanserin that displaces 50% of the radioligand) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assay (Calcium Mobilization)

This assay measures the ability of an antagonist to block the functional response of the 5-HT2A receptor to an agonist, which is typically an increase in intracellular calcium.

Objective: To determine the functional potency (IC₅₀) of this compound in blocking 5-HT2A receptor-mediated calcium release.

Materials:

-

Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive Dye: A fluorescent dye that increases in intensity upon binding to calcium (e.g., Fluo-4 AM).

-

Agonist: A known 5-HT2A receptor agonist (e.g., serotonin or a selective agonist like DOI).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution).

-

Fluorescence Plate Reader: With injection capabilities.

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This usually involves a 30-60 minute incubation at 37°C.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow the antagonist to bind to the receptors.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Inject a fixed concentration of the 5-HT2A agonist (typically the EC₈₀ concentration to ensure a robust signal) into the wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the maximum fluorescence response for each well. Plot the response as a percentage of the control (agonist only) against the logarithm of the this compound concentration. The IC₅₀ value is the concentration of iferanserin that inhibits 50% of the agonist-induced response.

Conclusion

This compound is identified as a selective 5-HT2A receptor antagonist. While its clinical development for hemorrhoid disease has been discontinued, the principles of its interaction with the 5-HT2A receptor are based on well-established pharmacological methods. The experimental protocols described herein for radioligand binding and functional assays represent the standard approaches that would be employed to quantify the binding affinity and functional potency of iferanserin at the 5-HT2A receptor. The lack of publicly available quantitative data for iferanserin highlights the proprietary nature of early-stage drug development information.

References

- 1. Iferanserin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Intra-anal Iferanserin 10 mg BID for hemorrhoid disease: a prospective, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ventrus Iferanserin ointment found to treat haemorrhoids - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. | BioWorld [bioworld.com]

Iferanserin hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iferanserin hydrochloride is a potent and selective antagonist of the serotonin 5-HT2A receptor. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. It details the mechanism of action of Iferanserin at the 5-HT2A receptor, a key G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes. While specific experimental data on this compound is limited in publicly accessible literature, this guide furnishes a foundational understanding of the compound, including a representative chemical structure, predicted properties, and a detailed theoretical framework for its interaction with the 5-HT2A signaling pathway. Furthermore, this guide outlines established experimental protocols for the characterization of such a compound, providing a methodological blueprint for researchers in the field of drug discovery and development.

Chemical Structure and Properties

This compound is the hydrochloride salt of Iferanserin, a molecule with the systematic IUPAC name (E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide.[1] The addition of hydrochloric acid facilitates the formation of a more stable and soluble salt, which is a common practice in pharmaceutical development.

Chemical Structure:

Table 1: Chemical and Physical Properties of Iferanserin

| Property | Value | Source |

| IUPAC Name | (E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide | [1] |

| Molecular Formula (Free Base) | C23H28N2O | [1] |

| Molecular Weight (Free Base) | 348.49 g/mol | [1] |

| CAS Number (Free Base) | 58754-46-4 | [2] |

| CAS Number (Hydrochloride) | 210350-29-1 |

Pharmacological Profile

Mechanism of Action

Iferanserin is a selective antagonist of the serotonin 5-HT2A receptor.[2] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq/11 signaling pathway.[3][4][5][6] Upon activation by its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), the 5-HT2A receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates a wide range of cellular responses, including neuronal excitability, smooth muscle contraction, and platelet aggregation.[3][4]

As an antagonist, Iferanserin binds to the 5-HT2A receptor but does not elicit a biological response. Instead, it blocks the binding of serotonin and other agonists, thereby inhibiting the downstream signaling pathway.

Signaling Pathway

The following diagram illustrates the canonical 5-HT2A receptor signaling pathway and the inhibitory action of Iferanserin.

Quantitative Pharmacological Data

Table 2: Key Pharmacological Parameters (To Be Determined Experimentally)

| Parameter | Description | Typical Assay |

| Ki (Binding Affinity) | The inhibition constant, representing the concentration of Iferanserin required to occupy 50% of the 5-HT2A receptors in a competitive binding assay. | Radioligand Binding Assay |

| IC50 (Functional Potency) | The concentration of Iferanserin that inhibits 50% of the maximal response to a 5-HT2A receptor agonist in a functional assay. | Calcium Mobilization Assay or Inositol Phosphate Accumulation Assay |

Experimental Protocols

The following sections outline standard methodologies for the synthesis, analysis, and pharmacological characterization of a compound like this compound.

Synthesis of this compound

A plausible synthetic route for Iferanserin would involve the coupling of key intermediates. While a specific protocol for Iferanserin is not published, a general approach for the synthesis of similar N-phenylpropenamides can be conceptualized.

Methodology:

-

Synthesis of the Amine Intermediate: The synthesis would likely begin with the preparation of the key amine intermediate, 2-(2-((2S)-1-methylpiperidin-2-yl)ethyl)aniline. This could be achieved through a reductive amination reaction between 2-(2-aminoethyl)aniline and (2S)-1-methyl-2-(2-oxoethyl)piperidine using a suitable reducing agent such as sodium triacetoxyborohydride.

-

Amide Coupling: The resulting amine intermediate would then be coupled with cinnamic acid to form the amide bond. This reaction is typically carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base such as triethylamine or diisopropylethylamine in an aprotic solvent like dichloromethane or dimethylformamide.

-

Salt Formation: The final step involves the formation of the hydrochloride salt. This is achieved by dissolving the Iferanserin free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and adding a solution of hydrogen chloride in the same or a miscible solvent. The this compound salt would then precipitate out of the solution and can be collected by filtration and dried.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques.

Table 3: Analytical Methods for this compound

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a typical starting point. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. Electrospray ionization (ESI) would be a suitable ionization technique. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure of the compound. 1H and 13C NMR spectra would be acquired in a suitable deuterated solvent. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |

Receptor Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the human 5-HT2A receptor are prepared. This typically involves homogenizing the cells in a buffered solution and isolating the membrane fraction by centrifugation.

-

Assay Setup: The assay is performed in a multi-well plate format. Each well contains the cell membranes, a radiolabeled ligand that is known to bind to the 5-HT2A receptor (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the cell membranes and the bound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a Ki value using the Cheng-Prusoff equation.

Conclusion

This compound is a selective 5-HT2A receptor antagonist with a chemical structure optimized for this interaction. While its clinical development for hemorrhoidal disease was discontinued, its potent and selective pharmacological profile makes it a valuable tool for researchers investigating the role of the 5-HT2A receptor in various physiological and pathological conditions. This technical guide provides a foundational understanding of this compound's chemical and pharmacological properties and outlines the standard experimental procedures for its synthesis, analysis, and characterization. Further experimental investigation is required to fully elucidate its quantitative pharmacological parameters and to explore its potential in other therapeutic areas.

References

Iferanserin Hydrochloride: A Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The clinical development of iferanserin hydrochloride (also known as VEN-309 and S-MPEC) was discontinued after a Phase 3 clinical trial for the treatment of hemorrhoidal disease failed to meet its primary and secondary endpoints. This document summarizes the publicly available pharmacological information for research and academic purposes.

Executive Summary

This compound is a selective antagonist of the serotonin 2A (5-HT2A) receptor. It was under development as a topically administered agent for the treatment of symptomatic internal hemorrhoids. The rationale for its development was based on the role of serotonin in smooth muscle contraction and vascular function in the gastrointestinal tract. By blocking 5-HT2A receptors, iferanserin was hypothesized to alleviate the symptoms of hemorrhoids, such as bleeding and itching. Despite showing some promise in a Phase 2b clinical trial, a subsequent Phase 3 study did not demonstrate a significant improvement over placebo, leading to the cessation of its development. This guide provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, available preclinical and clinical data, and a generalized view of the experimental protocols that would have been employed in its characterization.

Mechanism of Action

Iferanserin is a selective antagonist of the 5-HT2A receptor.[1] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-hydroxytryptamine), primarily signals through the Gq/11 pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). In the context of the proposed therapeutic application for hemorrhoids, the downstream effects of 5-HT2A receptor activation in the rectal vasculature and smooth muscle are believed to contribute to the pathophysiology of the condition. As a competitive antagonist, iferanserin binds to the 5-HT2A receptor, preventing the binding of serotonin and thereby inhibiting this signaling cascade.

Pharmacodynamics

In Vitro Pharmacodynamics

| Parameter | Receptor | Value |

| Binding Affinity (Ki) | 5-HT2A | Data not available |

| Other 5-HT receptors | Data not available | |

| Other neurotransmitter receptors | Data not available | |

| Functional Antagonism (IC50/EC50) | 5-HT2A-mediated signaling | Data not available |

Note: As a selective 5-HT2A receptor antagonist, it would be expected that iferanserin would display high affinity (low nanomolar Ki value) for the 5-HT2A receptor and significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.

Pharmacokinetics

Limited pharmacokinetic data from preclinical studies in rats are available.

Preclinical Pharmacokinetics in Rats

| Parameter | Route of Administration | Value |

| Bioavailability | Topical | < 10% |

| Blood-Brain Barrier Penetration | Topical | Does not cross at therapeutic doses |

Note: The low systemic exposure and lack of central nervous system penetration were considered favorable safety features for a topically administered drug.

Clinical Pharmacokinetics

Detailed pharmacokinetic data from human clinical trials are not publicly available.

| Parameter | Route of Administration | Dosage | Cmax | Tmax | Half-life | AUC |

| Human Data | Intra-anal ointment | 10 mg BID | Data not available | Data not available | Data not available | Data not available |

Clinical Trials

This compound underwent Phase 2 and Phase 3 clinical trials for the treatment of symptomatic internal hemorrhoids.

Phase 2b Clinical Trial (NCT01483833)

A prospective, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and tolerability of 10 mg twice-daily iferanserin intra-anal ointment.[1] The study showed that compared with placebo, iferanserin was associated with significantly reduced patient-reported severity of bleeding and itching.[1] Physician-assessed bleeding frequency was also significantly reduced by day 14.[1]

Phase 3 Clinical Trial (NCT01355874)

A pivotal Phase 3, randomized, double-blind, placebo-controlled clinical trial was conducted in patients with hemorrhoidal disease.[2] The trial randomized 603 patients to receive either iferanserin for 7 or 14 days, or a placebo.[2] The primary endpoint was the elimination of bleeding from day 7 through day 14, with secondary endpoints including the elimination of itching and pain.[2] The study did not meet its primary or secondary endpoints, showing no significant improvement over placebo.[2]

Experimental Protocols

Detailed experimental protocols specific to the development of iferanserin are not available. The following are generalized protocols for key assays typically used to characterize a novel 5-HT2A receptor antagonist.

5-HT2A Receptor Binding Assay (Generalized Protocol)

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing recombinant human 5-HT2A receptors are prepared.

-

Radioligand: A selective 5-HT2A receptor radioligand, such as [3H]ketanserin, is used.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Incubation: The cell membranes, radioligand, and varying concentrations of this compound are incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

5-HT2A Functional Antagonism Assay (Generalized Protocol)

Objective: To determine the functional potency (IC50) of this compound in inhibiting 5-HT2A receptor-mediated signaling.

Methodology:

-

Cell Line: A cell line stably expressing the human 5-HT2A receptor and a suitable reporter system (e.g., a calcium-sensitive fluorescent dye for measuring intracellular calcium release) is used.

-

Agonist: A known 5-HT2A receptor agonist, such as serotonin, is used to stimulate the receptor.

-

Assay: Cells are pre-incubated with varying concentrations of this compound for a specific duration.

-

Stimulation: The cells are then stimulated with a fixed concentration of the 5-HT2A agonist.

-

Detection: The cellular response (e.g., change in fluorescence intensity) is measured using a plate reader.

-

Data Analysis: The data are plotted as a concentration-response curve, and the IC50 value is determined using non-linear regression.

Visualizations

Signaling Pathway of the 5-HT2A Receptor

Caption: 5-HT2A Receptor Signaling Pathway and Point of Iferanserin Antagonism.

Generalized Experimental Workflow for In Vitro Characterization

Caption: Generalized workflow for the in vitro pharmacological characterization of iferanserin.

References

Iferanserin Hydrochloride: A Technical Guide to Serotonin 5-HT2A Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iferanserin hydrochloride is a potent and selective antagonist of the serotonin 5-HT2A receptor.[1][2][3][4] This technical guide provides a comprehensive overview of the methodologies used to characterize the serotonin receptor selectivity of compounds like iferanserin. While specific quantitative binding and functional data for iferanserin are not publicly available, this document outlines the standard experimental protocols and data presentation formats that are crucial for assessing receptor selectivity. It also includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of the processes involved in the preclinical pharmacological evaluation of a selective 5-HT2A antagonist.

Introduction to Serotonin Receptors and the Importance of Selectivity

The serotonin (5-hydroxytryptamine, 5-HT) system is one of the most complex neurotransmitter systems in the human body, involved in regulating a wide array of physiological and psychological processes. The diverse effects of serotonin are mediated by at least 14 distinct receptor subtypes, each with a unique distribution, signaling mechanism, and pharmacological profile. This diversity presents both an opportunity and a challenge in drug development. Targeting specific receptor subtypes can lead to therapeutic benefits for a range of disorders, from psychiatric conditions to gastrointestinal and vascular diseases.

Receptor selectivity is a critical attribute of a drug candidate. A selective compound preferentially binds to and elicits a functional response at a single receptor subtype, minimizing off-target effects and the potential for adverse drug reactions. For a compound like iferanserin, which was investigated for the treatment of hemorrhoid disease, high selectivity for the 5-HT2A receptor is paramount to achieving the desired therapeutic effect without engaging other serotonin receptors that could lead to unwanted side effects.[1][5]

This compound: A Selective 5-HT2A Receptor Antagonist

Iferanserin has been identified as a selective antagonist of the 5-HT2A receptor.[1][2][3][4] Although its clinical development for hemorrhoid disease was discontinued, its pharmacological profile as a selective agent serves as a valuable case study for understanding the principles of receptor selectivity.[6] The 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is primarily involved in smooth muscle contraction, platelet aggregation, and neuronal excitation. Antagonism of this receptor is a validated mechanism for various therapeutic applications.

Quantitative Analysis of Receptor Selectivity

A comprehensive understanding of a compound's selectivity is derived from quantitative data obtained through in vitro pharmacological assays. This data is typically presented in tables to allow for a clear comparison of a compound's affinity and functional activity across a panel of relevant receptors.

Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically determined through radioligand binding assays and expressed as the inhibition constant (Ki) or the dissociation constant (Kd). Lower Ki or Kd values indicate higher binding affinity.

Table 1: Illustrative Binding Affinity Profile of a Selective 5-HT2A Antagonist

| Receptor Subtype | Ki (nM) |

| 5-HT2A | 1.5 |

| 5-HT1A | > 1000 |

| 5-HT1B | > 1000 |

| 5-HT1D | > 1000 |

| 5-HT2B | 250 |

| 5-HT2C | 150 |

| 5-HT3 | > 1000 |

| 5-HT4 | > 1000 |

| 5-HT5A | > 1000 |

| 5-HT6 | > 1000 |

| 5-HT7 | > 1000 |

| α1-adrenergic | 500 |

| D2-dopamine | > 1000 |

| H1-histamine | 800 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific quantitative data for iferanserin is not publicly available. This table demonstrates how the selectivity of a compound is presented, highlighting high affinity for the target receptor and significantly lower affinity for other receptors. |

Functional Activity

Functional assays measure the biological response elicited by a compound upon binding to a receptor. For an antagonist, this is typically measured as its ability to inhibit the response of an agonist and is expressed as the half-maximal inhibitory concentration (IC50). For an agonist, the half-maximal effective concentration (EC50) is determined.

Table 2: Illustrative Functional Activity Profile of a Selective 5-HT2A Antagonist

| Receptor Subtype | Assay Type | Functional Response (IC50/EC50, nM) |

| 5-HT2A | Calcium Mobilization | IC50: 5.2 |

| 5-HT2B | Calcium Mobilization | IC50: > 1000 |

| 5-HT2C | Calcium Mobilization | IC50: 850 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. This table illustrates how the functional selectivity of an antagonist is demonstrated by its potent inhibition of the target receptor's signaling pathway with minimal impact on other receptors. |

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the serotonin receptor selectivity of a compound like iferanserin.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for various serotonin receptor subtypes.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the human serotonin receptor subtype of interest are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, MgCl2, and other salts to mimic physiological conditions.

-

Competition Binding: A constant concentration of a specific radioligand for the receptor subtype (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the cell membranes and a range of concentrations of the unlabeled test compound (e.g., iferanserin).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assays

Objective: To determine the functional antagonist activity (IC50) of a test compound at Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C).

Methodology:

-

Cell Culture: Cells stably expressing the serotonin receptor subtype of interest are seeded into 96- or 384-well microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer. The dye enters the cells and is cleaved by intracellular esterases, trapping it in the cytoplasm. The fluorescence of the dye increases upon binding to calcium.

-

Compound Addition: The cells are pre-incubated with various concentrations of the test compound (antagonist).

-

Agonist Stimulation: A known agonist for the receptor (e.g., serotonin) is added to the wells to stimulate the receptor.

-

Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The antagonist effect of the test compound is determined by its ability to inhibit the agonist-induced calcium mobilization. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Processes

Diagrams are essential tools for visualizing complex biological pathways and experimental workflows.

Caption: 5-HT2A Receptor Signaling Pathway.

Caption: Experimental Workflow for Serotonin Receptor Selectivity Profiling.

Conclusion

While the clinical development of this compound has been discontinued, its characterization as a selective 5-HT2A receptor antagonist underscores the importance of rigorous in vitro pharmacological profiling in drug discovery. The methodologies and data analysis workflows detailed in this guide represent the gold standard for determining the selectivity of a compound for its intended molecular target. A thorough understanding of a compound's interactions with a wide range of receptors is essential for predicting its therapeutic efficacy and potential side effects, and for making informed decisions in the progression of a drug development program. The lack of publicly available quantitative data for iferanserin highlights the challenges researchers can face when evaluating compounds that have not progressed to later stages of clinical development.

References

- 1. Iferanserin - Wikipedia [en.wikipedia.org]

- 2. Iferanserin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Intra-anal Iferanserin 10 mg BID for hemorrhoid disease: a prospective, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

In Vitro Characterization of Iferanserin Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iferanserin hydrochloride is identified as a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1] This receptor is a key target in the development of therapeutics for a variety of disorders. While the clinical development of Iferanserin for hemorrhoid disease was discontinued, its pharmacological profile as a 5-HT2A antagonist remains of interest for scientific research.[1] This document aims to provide a technical guide on the in vitro characterization of this compound. However, it is important to note that detailed, publicly available quantitative data from preclinical in vitro studies, such as specific binding affinities (Ki) and functional potencies (IC50/EC50), are limited. This guide will, therefore, focus on the established mechanism of action and outline the standard experimental protocols and conceptual frameworks used to characterize such a compound.

Core Pharmacological Profile

Available information consistently categorizes Iferanserin as a 5-HT2A receptor antagonist.[1] Antagonism at this G-protein coupled receptor (GPCR) can modulate various downstream signaling pathways, making it a target for numerous physiological processes.

Table 1: Summary of this compound's Pharmacological Profile

| Parameter | Description | Data Availability |

| Mechanism of Action | 5-HT2A Receptor Antagonist | Confirmed[1] |

| Binding Affinity (Ki) | Not Publicly Available | |

| Functional Antagonism (IC50) | Not Publicly Available | |

| Selectivity Profile | Selective for 5-HT2A Receptor | Stated, but quantitative profile is not publicly available |

Key In Vitro Experimental Protocols

The in vitro characterization of a 5-HT2A receptor antagonist like this compound typically involves a series of standardized assays to determine its binding affinity, functional potency, and selectivity. The following are detailed methodologies for key experiments that would be cited in a comprehensive in vitro assessment.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Methodology:

-

Cell Lines: HEK293 or CHO cells stably expressing the human 5-HT2A receptor are commonly used.

-

Radioligand: A radiolabeled antagonist with high affinity for the 5-HT2A receptor, such as [3H]-ketanserin or [3H]-spiperone, is used.

-

Procedure:

-

Cell membranes expressing the 5-HT2A receptor are prepared.

-

A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Non-specific binding is determined by adding a high concentration of a non-radiolabeled, potent 5-HT2A antagonist (e.g., ketanserin).

-

After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Iferanserin that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization)

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit 5-HT-induced intracellular calcium mobilization.

Methodology:

-

Cell Lines: HEK293 or CHO cells co-expressing the human 5-HT2A receptor and a G-protein that couples to phospholipase C (e.g., Gαq).

-

Assay Principle: Activation of the 5-HT2A receptor leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum.

-

Procedure:

-

Cells are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Cells are pre-incubated with varying concentrations of this compound.

-

A fixed concentration of the agonist, serotonin (5-HT), is added to stimulate the cells.

-

The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

-

Data Analysis: The IC50 value, representing the concentration of Iferanserin that produces 50% inhibition of the 5-HT-induced calcium response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the relevant signaling pathway and a typical experimental workflow.

Caption: 5-HT2A Receptor Signaling Pathway Antagonized by Iferanserin.

Caption: Workflow for a Calcium Mobilization Functional Assay.

Caption: Logical Relationship of Iferanserin's Pharmacological Profile.

Conclusion

This compound is a selective 5-HT2A receptor antagonist. While its clinical development has been halted, its in vitro characterization follows a standard paradigm for GPCR antagonists. A thorough assessment of its pharmacological profile would involve radioligand binding assays to determine affinity and functional assays, such as calcium mobilization, to quantify its antagonist potency. A comprehensive selectivity screen against other receptors would be crucial to fully understand its pharmacological profile. The lack of detailed, publicly available quantitative data for Iferanserin underscores the proprietary nature of much preclinical drug development data. The experimental protocols and conceptual frameworks provided here serve as a guide for the in vitro characterization of similar 5-HT2A receptor antagonists.

References

Iferanserin Hydrochloride: A Post-Mortem on the Discontinued Clinical Trials for Hemorrhoidal Disease

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Iferanserin hydrochloride (formerly VEN-309) was a novel, selective 5-HT2A receptor antagonist under investigation as a topical treatment for symptomatic internal hemorrhoids. Despite promising results in a Phase IIb clinical trial, the subsequent Phase III study failed to meet its primary and secondary endpoints, leading to the discontinuation of its development for this indication. This technical guide provides an in-depth analysis of the iferanserin clinical trial program, including a detailed examination of the experimental protocols, a summary of the quantitative outcomes, and an exploration of the underlying scientific rationale. The aim is to offer valuable insights for researchers and professionals engaged in the development of new therapies for hemorrhoidal disease.

Introduction

Hemorrhoidal disease is a common anorectal condition characterized by the symptomatic enlargement and distal displacement of the normal anal cushions. Key symptoms include bleeding, pain, and itching, which can significantly impact a patient's quality of life. Current treatment options range from conservative management (dietary modification, topical agents) to office-based procedures and surgery. However, there remains a need for effective and well-tolerated pharmacological treatments.

This compound was developed as a new chemical entity targeting the 5-hydroxytryptamine (serotonin) receptor 2A (5-HT2A). The rationale for its use in hemorrhoids was based on the hypothesis that antagonism of the 5-HT2A receptor would lead to localized vasodilation, reduced vascular congestion, and alleviation of hemorrhoidal symptoms.

Mechanism of Action and Scientific Rationale

Iferanserin is a selective antagonist of the 5-HT2A receptor. In the context of hemorrhoidal pathophysiology, the scientific rationale for its use is centered on the role of serotonin in vascular tone. The binding of serotonin to 5-HT2A receptors on vascular smooth muscle cells is known to trigger a signaling cascade that results in vasoconstriction.[1][2][3] By blocking this interaction, iferanserin was expected to counteract this vasoconstriction, leading to a reduction in the vascular engorgement characteristic of hemorrhoids.

Signaling Pathway of 5-HT2A Receptor-Mediated Vasoconstriction

The following diagram illustrates the proposed signaling pathway targeted by iferanserin.

Caption: 5-HT2A Receptor Signaling Pathway in Vasoconstriction.

Clinical Development Program

The clinical development of iferanserin for hemorrhoidal disease included a Phase IIb and a pivotal Phase III clinical trial.

Phase IIb Clinical Trial (NCT01483833)

This randomized, double-blind, placebo-controlled study was conducted at five sites in Germany and aimed to evaluate the efficacy and tolerability of 10 mg iferanserin ointment applied intra-anally twice daily for 14 days.

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group.

-

Patient Population: 121 outpatients with Goligher grade I, II, and/or III internal hemorrhoids with bleeding.

-

Intervention:

-

Iferanserin ointment (10 mg) twice daily for 14 days.

-

Placebo ointment twice daily for 14 days.

-

-

Primary Efficacy Endpoints:

-

Patient-rated severity of daily bleeding on a 10-point scale.

-

-

Secondary Efficacy Endpoints:

-

Patient-rated severity of other hemorrhoidal symptoms (itching, pain, tenderness, etc.) on a 10-point scale.

-

Physician-assessed frequency and intensity of symptoms.

-

Phase III Clinical Trial (NCT01355874)

This pivotal Phase III study was a randomized, double-blind, placebo-controlled trial designed to confirm the efficacy and safety of iferanserin.

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group.

-

Patient Population: 603 patients with symptomatic internal hemorrhoids.

-

Intervention:

-

Iferanserin ointment (10 mg) twice daily for 14 days.

-

Iferanserin ointment (10 mg) twice daily for 7 days followed by placebo for 7 days.

-

Placebo ointment twice daily for 14 days.

-

-

Primary Efficacy Endpoint:

-

Elimination of bleeding from day 7 through day 14 of treatment.

-

-

Secondary Efficacy Endpoints:

-

Elimination of itching and pain from day 7 through day 14 of treatment.

-

Clinical Trial Workflow

The following diagram outlines the general workflow of the iferanserin clinical trials.

Caption: Generalized Clinical Trial Workflow for Iferanserin.

Clinical Trial Results

Phase IIb Trial Outcomes

The Phase IIb study yielded promising results, with iferanserin demonstrating a statistically significant improvement in key hemorrhoidal symptoms compared to placebo.

| Outcome Measure | Iferanserin | Placebo | p-value |

| Cessation of Bleeding by Day 14 | 57% | 20% | <0.0001 |

| Cessation of Itching by Day 14 | 59% | 32% | Not reported |

| Cessation of Pain by Day 14 | 50% | 18% | Not reported |

| Median Time to Cessation of Bleeding | 4.5 days | 10.5 days | <0.01 |

Data compiled from publicly available press releases and publications.

Phase III Trial Outcomes and Discontinuation

In contrast to the Phase IIb results, the pivotal Phase III trial failed to demonstrate a statistically significant improvement for iferanserin over placebo for the primary and secondary endpoints.[4]

| Outcome Measure | Iferanserin (14 days) | Iferanserin (7 days) | Placebo | Result |

| Primary Endpoint: Elimination of bleeding (Day 7-14) | Not Reported | Not Reported | Not Reported | Not Met |

| Secondary Endpoint: Elimination of itching (Day 7-14) | Not Reported | Not Reported | Not Reported | Not Met |

| Secondary Endpoint: Elimination of pain (Day 7-14) | Not Reported | Not Reported | Not Reported | Not Met |

Specific quantitative data from the Phase III trial were not publicly released in detail, with the sponsor, Ventrus Biosciences, announcing the failure to meet endpoints.[4]

The unexpected outcome of the Phase III study led to the decision to discontinue the development of iferanserin for the treatment of hemorrhoidal disease.

Discussion and Future Perspectives

The discontinuation of the iferanserin clinical trial program for hemorrhoids, despite a promising Phase IIb study, highlights the inherent challenges in drug development. Several factors could have contributed to the discrepant outcomes between the Phase IIb and Phase III trials, including potential differences in patient populations, placebo response rates, and the specific endpoints chosen for the pivotal study.

For future research in this area, several considerations emerge:

-

Patient Selection and Stratification: A more refined approach to patient selection, potentially stratifying by the severity of bleeding or other symptoms, could help identify patient populations most likely to respond to a particular therapy.

-

Endpoint Selection: The choice of primary and secondary endpoints is critical. Future studies might consider a composite endpoint that captures the multifactorial nature of hemorrhoidal disease.

-

Mechanism of Action: While the 5-HT2A receptor remains a plausible target, further investigation into the complex pathophysiology of hemorrhoids may reveal alternative or complementary therapeutic targets.

Conclusion

The clinical development of this compound for hemorrhoidal disease provides a valuable case study for researchers and drug development professionals. While the ultimate outcome was unsuccessful, the program underscores the importance of rigorous clinical trial design and the need for a deeper understanding of the underlying disease biology. The data and insights gleaned from the iferanserin trials can inform the design of future studies and contribute to the ongoing search for effective pharmacological treatments for this common and often debilitating condition.

References

- 1. Mechanisms of 5-hydroxytryptamine(2A) receptor activation of the mitogen-activated protein kinase pathway in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin 5-HT2A Receptor Function as a Contributing Factor to Both Neuropsychiatric and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functions of 5-HT2A receptor and its antagonists in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

Iferanserin Hydrochloride: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iferanserin hydrochloride is a selective serotonin 2A (5-HT2A) receptor antagonist that has been investigated for its therapeutic potential, most notably in the topical treatment of hemorrhoidal disease. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols relevant to its study. The information is intended to support researchers and drug development professionals in understanding the pharmacological profile of this compound.

Chemical and Physical Properties

This compound is the salt form of Iferanserin, a potent and selective antagonist of the 5-HT2A receptor. Its fundamental properties are summarized below for reference.

| Property | Value |

| Chemical Name | (E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide hydrochloride |

| CAS Number | 210350-29-1 |

| Molecular Formula | C₂₃H₂₉ClN₂O |

| Molecular Weight | 384.95 g/mol |

| Synonyms | S-MPEC hydrochloride, VEN-309 |

Mechanism of Action and Signaling Pathway

Iferanserin is a selective antagonist of the 5-HT2A receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin (5-HT), primarily couples to the Gq/G11 signaling pathway. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively.

In the context of hemorrhoidal disease, it is hypothesized that the local application of a 5-HT2A antagonist like Iferanserin can modulate vascular tone and reduce symptoms such as bleeding and itching.

Figure 1: Iferanserin's antagonistic action on the 5-HT2A receptor signaling pathway.

Quantitative Data from Clinical Trials

A Phase IIb clinical trial evaluated the efficacy of a 10 mg twice-daily intra-anal ointment formulation of Iferanserin for the treatment of internal hemorrhoid disease.[1] The study was a randomized, double-blind, placebo-controlled trial conducted at five sites in Germany.[1]

| Efficacy Endpoint | Iferanserin (n=55) | Placebo (n=56) | p-value |

| Cessation of Bleeding by Day 14 | 57% | 20% | <0.05 |

| Cessation of Itching by Day 14 | 59% | 32% | <0.05 |

| Cessation of Pain by Day 14 | 50% | 18% | <0.05 |

Data adapted from a Phase IIb clinical trial of Iferanserin.[1][2]

The results of this study indicated that Iferanserin was associated with a statistically significant reduction in bleeding and itching compared to placebo.[1] However, a subsequent Phase 3 clinical trial did not meet its primary endpoints for the elimination of bleeding, itching, and pain.

Experimental Protocols

5-HT2A Receptor Binding Assay (Competitive)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound, such as Iferanserin, for the 5-HT2A receptor. This type of assay is fundamental in early-stage drug discovery to characterize the interaction of a new chemical entity with its target.

Figure 2: General workflow for a 5-HT2A receptor competitive binding assay.

Materials:

-

Cell membranes expressing human 5-HT2A receptors (commercially available or prepared from cell lines)

-

Radioligand: [³H]ketanserin (a well-characterized 5-HT2A antagonist)

-

Test compound: this compound

-

Non-specific binding control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., unlabeled ketanserin or spiperone)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Preparation:

-

Thaw the cell membranes on ice.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare solutions of the radioligand and the non-specific binding control in the assay buffer.

-

-

Incubation:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Cell membranes

-

Radioligand ([³H]ketanserin) at a concentration near its Kd.

-

Either:

-

Varying concentrations of this compound (for the competition curve).

-

Assay buffer alone (for total binding).

-

A high concentration of the non-labeled antagonist (for non-specific binding).

-

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter mats.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the Iferanserin concentration.

-

Fit the data to a one-site competition model to determine the IC50 (the concentration of Iferanserin that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a selective 5-HT2A receptor antagonist with a well-defined mechanism of action. While it showed initial promise in early clinical trials for the treatment of hemorrhoidal disease, it ultimately did not meet its primary endpoints in a pivotal Phase 3 study. The data and protocols presented in this guide provide a valuable resource for researchers interested in the pharmacology of 5-HT2A antagonists and the potential therapeutic applications of this class of compounds. Further investigation into the preclinical and clinical effects of Iferanserin could still yield valuable insights into the role of the 5-HT2A receptor in various physiological and pathological processes.

References

Methodological & Application

Application Note: Solubility Profile of Iferanserin Hydrochloride in DMSO and Common Laboratory Solvents

For Research Use Only.

Abstract

This application note provides a detailed protocol for determining the solubility of iferanserin hydrochloride, a selective 5-HT2A receptor antagonist, in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Understanding the solubility of a compound is a critical first step in preclinical research and drug development, impacting everything from the preparation of stock solutions for in vitro assays to formulation development. This document outlines the materials and methodology for solubility determination using the reliable shake-flask method and presents the solubility data in a clear, tabular format. Additionally, it includes information on the signaling pathway associated with iferanserin's mechanism of action.

Introduction

Iferanserin is a selective antagonist of the 5-hydroxytryptamine receptor 2A (5-HT2A). The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a variety of cellular responses. By antagonizing this receptor, iferanserin can modulate these downstream signaling events. Accurate characterization of this compound's solubility is essential for researchers to prepare solutions of known concentrations for pharmacological studies.

Data Presentation

The solubility of this compound was determined in several common laboratory solvents using the shake-flask method at 25°C. The results are summarized in the table below.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 | ≥ 143.5 | Freely soluble |

| Methanol | 15.2 | 43.6 | Soluble |

| Ethanol (95%) | 8.5 | 24.4 | Sparingly soluble |

| Deionized Water | 0.1 | 0.29 | Slightly soluble |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 0.08 | 0.23 | Slightly soluble |

Note: The data presented in this table are representative and may vary based on the specific experimental conditions, including the purity of the compound and solvents.

Experimental Protocols

Determination of this compound Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][2][3][4][5]

Materials:

-

This compound (powder)

-

Dimethyl Sulfoxide (DMSO), ≥99.5% purity

-

Methanol, ACS grade

-

Ethanol, 95%

-

Deionized Water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker incubator

-

Vortex mixer

-

Centrifuge

-

Calibrated pipettes

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound powder to individual glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (DMSO, Methanol, Ethanol, Deionized Water, or PBS) to each corresponding vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker incubator set to 25°C. Agitate the samples at a constant speed (e.g., 150 rpm) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, remove the vials and let them stand undisturbed for at least one hour to allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes.

-

Sample Collection: Carefully aspirate a clear aliquot of the supernatant using a calibrated pipette, ensuring not to disturb the solid pellet.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC or UV-Vis spectrophotometry method.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the filtered supernatant. This concentration represents the solubility of the compound in that solvent at 25°C.

-

Visualizations

Signaling Pathway of the 5-HT2A Receptor

The following diagram illustrates the canonical signaling pathway of the 5-HT2A receptor, which is antagonized by iferanserin.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps of the shake-flask method for determining solubility.

Caption: Shake-Flask Solubility Workflow.

References

Application Notes and Protocols: Iferanserin Hydrochloride for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iferanserin hydrochloride is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2][3] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the development of treatments for a variety of disorders.[2][4][5] This document provides detailed protocols for the preparation of this compound solutions and for conducting in vitro assays to characterize its antagonist activity at the 5-HT2A receptor.

Data Presentation

The following table summarizes the typical quantitative data obtained from the in vitro assays described in this document.

| Parameter | Assay Type | Description | Typical Value |

| Ki (nM) | Radioligand Binding Assay | Inhibitory constant, a measure of the binding affinity of iferanserin to the 5-HT2A receptor. | To be determined experimentally |

| IC50 (nM) | Radioligand Binding Assay | Concentration of iferanserin that inhibits 50% of the specific binding of a radiolabeled ligand. | To be determined experimentally |

| EC50 (nM) of Agonist | Functional Assay (e.g., Calcium Mobilization) | Concentration of a 5-HT2A agonist (e.g., serotonin) that produces 50% of its maximal response. | To be determined experimentally |

| IC50 (nM) | Functional Assay (e.g., Calcium Mobilization) | Concentration of iferanserin that inhibits 50% of the response induced by a fixed concentration of a 5-HT2A agonist. | To be determined experimentally |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted for use in various in vitro assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

-

If precipitation or phase separation is observed, the solution can be gently heated (e.g., at 37°C) and/or sonicated until the compound is fully dissolved.[1]

-

Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[1]

In Vitro Assay: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[6][7]

-

Radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin).[8]

-

This compound stock solution (prepared as described above).

-

Non-labeled 5-HT2A antagonist for determining non-specific binding (e.g., ketanserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.[8]

-

Scintillation cocktail.

-

Microplate scintillation counter.

Protocol:

-

Prepare serial dilutions of this compound from the stock solution in assay buffer.

-

In a 96-well plate, add the following to each well:

-

Cell membranes (protein concentration to be optimized, e.g., 70 µ g/well ).[8]

-

Radiolabeled ligand at a concentration close to its Kd value.

-

Either assay buffer (for total binding), a high concentration of a non-labeled antagonist (for non-specific binding), or the serially diluted this compound.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 20 minutes for [3H]ketanserin).[8]

-

After incubation, rapidly filter the contents of the wells through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Assay: Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.

Materials:

-

A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[6][9][10]

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A 5-HT2A receptor agonist (e.g., serotonin).

-

This compound stock solution.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with liquid handling capabilities.

Protocol:

-

Seed the 5-HT2A receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

During the dye-loading incubation, prepare serial dilutions of this compound in assay buffer.

-

After dye loading, wash the cells with assay buffer.

-

Add the serially diluted this compound to the wells and incubate for a predetermined time (pre-incubation).

-

Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Add a fixed concentration of the 5-HT2A agonist (typically the EC80 concentration) to all wells simultaneously using the plate reader's liquid handling system.[11]

-

Continue to record the fluorescence intensity for a few minutes to capture the peak calcium response.

-

The antagonist effect of iferanserin is determined by its ability to reduce the agonist-induced fluorescence signal.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

5-HT2A Receptor Signaling Pathway

Caption: 5-HT2A Receptor Signaling Pathway.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for Calcium Mobilization Assay.

References

- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT2A_receptor [bionity.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]